2-Amino-6-bromo-3-nitrobenzotrifluoride
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Overview
Description
2-Amino-6-bromo-3-nitrobenzotrifluoride is an organic compound with the molecular formula C7H4BrF3N2O2 It is characterized by the presence of bromine, nitro, and trifluoromethyl groups attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-bromo-3-nitrobenzotrifluoride typically involves multiple steps. One common method is the nitration of 3-bromo-2-(trifluoromethyl)aniline. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-bromo-3-nitrobenzotrifluoride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the nitrogen atom.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4) are employed.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, replacing bromine with a methoxy group forms 3-methoxy-6-nitro-2-(trifluoromethyl)aniline.
Reduction: The major product is 3-bromo-6-amino-2-(trifluoromethyl)aniline.
Oxidation: Products vary based on the extent of oxidation, potentially forming nitroso or nitro derivatives.
Scientific Research Applications
2-Amino-6-bromo-3-nitrobenzotrifluoride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-6-bromo-3-nitrobenzotrifluoride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can facilitate electron transfer reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-nitro-4-(trifluoromethyl)aniline
- 4-Bromo-2-nitro-6-(trifluoromethyl)aniline
- 2,6-Dibromo-4-(trifluoromethyl)aniline
Uniqueness
2-Amino-6-bromo-3-nitrobenzotrifluoride is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. The trifluoromethyl group enhances its electron-withdrawing properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
3-bromo-6-nitro-2-(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3N2O2/c8-3-1-2-4(13(14)15)6(12)5(3)7(9,10)11/h1-2H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMNZTXRDFQCBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])N)C(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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